(5-Carboxymethyl-3,6-dioxo-piperazin-2-yl)-acetic acid

Description

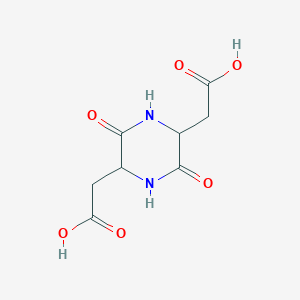

(5-Carboxymethyl-3,6-dioxo-piperazin-2-yl)-acetic acid (CAS 6560-37-8) is a diketopiperazine derivative featuring a six-membered piperazine ring with two ketone groups (3,6-dioxo) and two carboxymethyl substituents. Its molecular formula is C₈H₁₀N₂O₆, with a molecular weight of 230.17 g/mol . The compound’s structure includes two carboxylic acid groups, which enhance its polarity and water solubility compared to non-carboxylated analogs. Diketopiperazines are known for their roles in medicinal chemistry, often serving as scaffolds for drug design due to their conformational rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-[5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O6/c11-5(12)1-3-7(15)10-4(2-6(13)14)8(16)9-3/h3-4H,1-2H2,(H,9,16)(H,10,15)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAZZUSURHBTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326018 | |

| Record name | (5-Carboxymethyl-3,6-dioxo-piperazin-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6560-37-8 | |

| Record name | NSC522662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Carboxymethyl-3,6-dioxo-piperazin-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLO(-ASP-ASP) typically involves the cyclization of linear dipeptides. One common method is the solution-phase synthesis, where the linear dipeptide is cyclized under acidic or basic conditions. For example, the linear dipeptide can be treated with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to promote cyclization.

Industrial Production Methods

Industrial production of CYCLO(-ASP-ASP) may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method provides high yields and purity, making it suitable for large-scale production. The cyclization step can be achieved by treating the resin-bound linear dipeptide with appropriate cyclization reagents.

Chemical Reactions Analysis

Types of Reactions

CYCLO(-ASP-ASP) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketopiperazine derivatives with different functional groups.

Reduction: Reduction reactions can modify the diketopiperazine ring, leading to the formation of reduced derivatives.

Substitution: Substitution reactions can introduce different substituents onto the diketopiperazine ring, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups onto the ring.

Scientific Research Applications

CYCLO(-ASP-ASP) has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of novel materials with unique properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of CYCLO(-ASP-ASP) involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the piperazine ring significantly influence the compound’s properties. Key comparisons include:

- Carboxymethyl vs. Benzyl Groups : The carboxymethyl groups in the target compound enhance solubility and acidity, making it more suitable for aqueous formulations. In contrast, the benzyl-substituted analog (CAS 5262-10-2) is more lipophilic, favoring membrane permeability but requiring organic solvents for dissolution .

- Carboxymethyl vs. Methyl Groups : The methyl-substituted derivative (CAS 397847-46-0) lacks ionizable protons, resulting in lower acidity and reduced hydrogen-bonding capacity compared to the target compound .

Ring System Variations

Diketopiperazines are often compared to other heterocyclic systems:

- Pyridazinone Derivatives: For example, 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (CAS 1922898-82-5) features a pyridazinone ring instead of piperazine. Pyridazinones exhibit distinct electronic properties due to adjacent nitrogen atoms, which can increase metabolic stability but reduce synthetic accessibility compared to diketopiperazines .

- Piperazine vs. Pyrazoles : Compounds like (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS 37959-19-6) incorporate a pyrazole ring. Pyrazoles are more rigid and less polar, often used in kinase inhibitors, whereas diketopiperazines are favored for peptide mimetics .

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : The carboxymethyl groups in this compound make it a candidate for chelating agents or prodrugs due to its ability to coordinate metal ions or undergo esterification .

- Impurity Profiling : Benzyl-substituted analogs are monitored as impurities in aspartame production, highlighting the importance of substituent analysis in quality control .

Biological Activity

(5-Carboxymethyl-3,6-dioxo-piperazin-2-yl)-acetic acid is a synthetic compound with a unique piperazine structure that includes both carboxymethyl and dioxo functionalities. Its molecular formula is C₇H₈N₂O₅, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered interest due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Carboxymethyl Group : Contributing to its solubility and reactivity.

- Dioxo Groups : Located at positions 3 and 6 of the piperazine ring, enhancing its chemical reactivity.

Biological Activities

Research indicates that compounds with piperazine structures often exhibit significant biological activities. The specific biological activities of this compound include:

- Anticancer Potential : Similar piperazine derivatives have shown promise in inhibiting cancer cell growth. For instance, compounds like piperacetazine have been studied for their ability to inhibit specific oncogenic fusion proteins associated with certain cancers, such as rhabdomyosarcoma (RMS) .

- Neuroprotective Effects : The structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases. Piperazine derivatives have been explored for their roles in modulating neurotransmitter systems .

- Modulation of Ion Channels : The compound may interact with ion channels, influencing neuronal excitability and synaptic transmission, which are critical for various neurological functions .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

- Direct Binding to Proteins : Similar compounds have been shown to bind directly to fusion proteins involved in tumorigenesis, inhibiting their transcriptional activity .

- Interaction with Receptors : The potential to interact with dopamine receptors and other neurotransmitter systems could explain neuroprotective effects .

Case Studies

Comparative Analysis

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Carboxyphenyl)-piperazine | Piperazine core with a phenyl group | Known for anticancer properties |

| 2-(Carboxymethyl)piperazine | Similar carboxymethyl substitution | Exhibits lower toxicity |

| 4-(Hydroxymethyl)piperazine | Hydroxymethyl substitution instead of carboxylic acid | Potential use as a neuroprotective agent |

The uniqueness of this compound lies in its specific combination of dioxo functionality and carboxymethyl substitution, which may impart distinct biological activities not observed in these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.